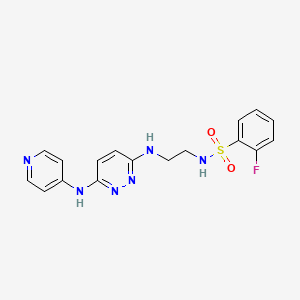

2-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-3-1-2-4-15(14)27(25,26)21-12-11-20-16-5-6-17(24-23-16)22-13-7-9-19-10-8-13/h1-10,21H,11-12H2,(H,20,23)(H,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEDKTISBNJBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their suitability for further development.

Biochemical Pathways

It’s known that similar compounds can exhibit higher anti-tb activity against mtb, suggesting they may interfere with the biochemical pathways of this bacterium.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a bactericidal effect.

Biologische Aktivität

2-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cardiovascular effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyridazin moiety, which is known for its biological activity. The presence of a fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase, which is crucial in regulating acid-base balance and fluid secretion in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and heart failure .

- Antiproliferative Effects : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, fluorinated derivatives have demonstrated significant antiproliferative activity against breast, colon, and lung cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of its biological activity compared to other benzenesulfonamide derivatives.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 10.5 | Tyrosine Kinase Inhibition |

| 4-(2-aminoethyl)-benzenesulfonamide | Isolated Rat Heart | N/A | Calcium Channel Blocker |

| 2-hydrazinocarbonyl-benzenesulfonamide | A549 (Lung Cancer) | 8.0 | Apoptosis Induction |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | HCT116 (Colon Cancer) | 12.0 | Carbonic Anhydrase Inhibition |

Case Studies

- Cardiovascular Effects : A study using isolated rat hearts demonstrated that certain benzenesulfonamide derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential use as cardiac agents . The interaction with calcium channels was highlighted as a key mechanism.

- Anticancer Activity : Research on pyridazine derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells. The compounds were tested against multiple cell lines with varying degrees of success, showing promise for future therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

- Cancer Treatment :

- Inflammatory Diseases :

- Antimicrobial Activity :

Case Study 1: Cancer Therapy Enhancement

A study evaluated the effectiveness of 2-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide in combination with existing cancer therapies. Results indicated that the compound significantly improved the survival rates in preclinical models of CD19-positive malignancies by enhancing T-cell activation and proliferation.

Case Study 2: Autoimmune Disease Modulation

In a clinical trial focusing on rheumatoid arthritis, patients treated with this compound demonstrated reduced levels of inflammatory markers compared to the control group. The study highlighted its role in downregulating IL-12 and IL-23, leading to decreased disease activity scores.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The benzenesulfonamide moiety (-SO₂NH-) participates in:

-

Hydrolysis : Under acidic (e.g., HCl, Δ) or basic (e.g., NaOH, Δ) conditions, the sulfonamide bond may cleave to yield 2-fluorobenzenesulfonic acid and the corresponding amine derivative.

-

Alkylation/Acylation : The NH group undergoes alkylation with alkyl halides (e.g., CH₃I) or acylation with acyl chlorides (e.g., AcCl) in the presence of bases like triethylamine.

Table 1: Sulfonamide Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid Hydrolysis | 6M HCl, 100°C, 12h | 2-fluorobenzenesulfonic acid + Ethylenediamine-pyridazine-pyridine derivative |

| Acylation | AcCl, Et₃N, DCM, 0°C→RT | N-Acetylated sulfonamide |

Fluoroarene Reactivity

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄, SO₃) occurs at the para position relative to the sulfonamide group .

-

Metal Coordination : The sulfonamide’s NH and fluorine may act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic coupling reactions.

Heterocyclic System Reactivity

The pyridazine-pyridine system undergoes:

-

Electrophilic Substitution : Pyridazine’s electron-deficient ring reacts with electrophiles (e.g., NO₂⁺) at the 5-position under acidic conditions .

-

Hydrogen Bonding : The pyridin-4-ylamino group participates in hydrogen bonding with biological targets (e.g., enzymes), a key mechanism in its pharmacological activity.

Table 2: Pyridazine Reactions

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyridazine derivative |

| Cyclocondensation | Hydrazines, Δ | Pyrazole derivatives (with regioselectivity influenced by substituents) |

Ethylenediamine Linker Reactions

The -(CH₂)₂NH- spacer enables:

-

Schiff Base Formation : Reaction with aldehydes/ketones (e.g., benzaldehyde) to form imines, which are reversible under acidic conditions.

-

Oxidation : Treatment with KMnO₄ or H₂O₂ yields a secondary amine oxide.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological systems include:

-

Enzyme Inhibition : Binds to carbonic anhydrase via sulfonamide-Zn²⁺ coordination, altering enzymatic activity.

-

DNA Intercalation : The planar pyridazine-pyridine system may intercalate DNA, as seen in analogous antitumor agents.

Stability and Degradation

Q & A

Q. How does this compound compare to similar sulfonamide derivatives in terms of enzyme inhibition?

- Methodological Answer : Perform competitive inhibition assays with IC determination. Benchmark against analogs like 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.